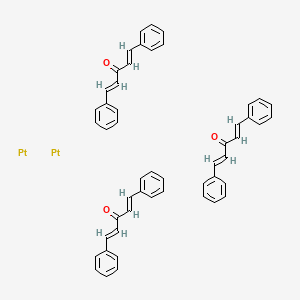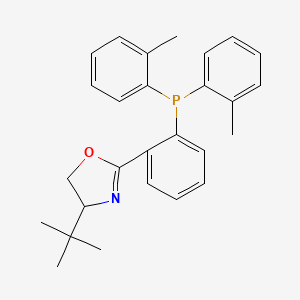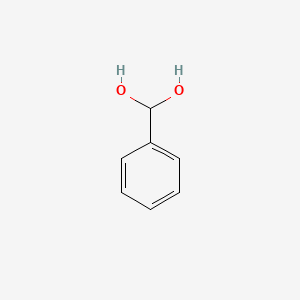
2-Naphthalenecarboxaldehyde, 6-(1-methylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxaldehyde, 6-(1-methylethoxy)- is an organic compound with a molecular structure that includes a naphthalene ring substituted with a carboxaldehyde group at the second position and a 1-methylethoxy group at the sixth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 6-(1-methylethoxy)- typically involves the functionalization of naphthalene derivatives. One common method includes the formylation of 6-(1-methylethoxy)naphthalene using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) under controlled conditions. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxaldehyde, 6-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using fuming sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Naphthalenecarboxylic acid, 6-(1-methylethoxy)-
Reduction: 2-Naphthalenemethanol, 6-(1-methylethoxy)-
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxaldehyde, 6-(1-methylethoxy)- is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme-catalyzed reactions involving aldehyde groups, providing insights into enzyme specificity and mechanism.
Industry: Employed in the manufacture of dyes, pigments, and other specialty chemicals due to its reactivity and structural properties.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxaldehyde, 6-(1-methylethoxy)- involves its interaction with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxaldehyde: Lacks the 1-methylethoxy group, leading to different reactivity and applications.
1-Naphthalenecarboxaldehyde, 2-methoxy-: Contains a methoxy group instead of a 1-methylethoxy group, resulting in variations in chemical behavior and uses.
Uniqueness
2-Naphthalenecarboxaldehyde, 6-(1-methylethoxy)- is unique due to the presence of the 1-methylethoxy group, which imparts distinct steric and electronic effects. This influences its reactivity, making it suitable for specific synthetic applications and interactions with biological targets that similar compounds may not achieve.
Propiedades
Número CAS |
757230-56-1 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
6-propan-2-yloxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O2/c1-10(2)16-14-6-5-12-7-11(9-15)3-4-13(12)8-14/h3-10H,1-2H3 |
Clave InChI |
NRASFPJUDNWLKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC2=C(C=C1)C=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B12092563.png)
![2-Chloro-4-[(pentan-3-yl)amino]benzonitrile](/img/structure/B12092575.png)
![4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)



![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
![Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester](/img/structure/B12092614.png)
![10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B12092621.png)




![Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-](/img/structure/B12092659.png)
